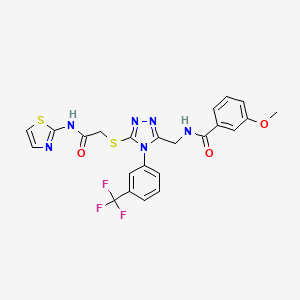

3-methoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C23H19F3N6O3S2 and its molecular weight is 548.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-methoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural elements:

- Methoxy group : Enhances solubility and bioactivity.

- Thiazole moiety : Known for antimicrobial and anticancer properties.

- Triazole ring : Recognized for enzyme inhibition capabilities.

The molecular weight of this compound is approximately 494.6 g/mol . Its unique combination of functional groups suggests multiple interactions with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit various pathogens effectively. The presence of the thiazole ring in This compound may enhance its antimicrobial efficacy .

Anticancer Properties

Studies have highlighted the anticancer potential of similar compounds. For example, triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis of related compounds suggests that modifications in the thiazole and triazole rings can significantly influence their anticancer activity .

In a recent study, compounds with similar structural features exhibited IC50 values indicating potent activity against cancer cell lines, such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .

Enzyme Inhibition

The compound's structural characteristics suggest it may act as an enzyme inhibitor. Triazoles are known to inhibit enzymes involved in critical biological processes. For instance, molecular docking studies have indicated that similar compounds can inhibit tyrosine kinases, which are pivotal in cancer progression .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various thiazole-containing compounds. The results demonstrated that specific modifications led to enhanced cytotoxicity against cancer cell lines. For example, a derivative with a similar structure showed an IC50 value below that of doxorubicin, a standard chemotherapy drug .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives with thiazole and triazole rings were screened against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds exhibited bactericidal activity comparable to established antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylthiazole | Methyl group on thiazole ring | Antimicrobial properties |

| 1,2,4-Triazole derivatives | Triazole ring structure | Antifungal and anticancer activities |

| Benzamide derivatives | Amide functional group | Various therapeutic effects |

The unique arrangement of functional groups in This compound may offer enhanced solubility and bioactivity compared to other similar compounds lacking these features .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing thiazole and triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells while demonstrating selectivity against various tumor types . The incorporation of the thiazole moiety in 3-methoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide may enhance these effects, as similar compounds have shown promising results in inhibiting cell proliferation in human cancer cell lines .

Anticonvulsant Properties

The compound's structural components suggest potential anticonvulsant activity. Thiazole derivatives have been evaluated for their effectiveness in models of induced seizures, revealing that modifications to the thiazole structure can significantly influence anticonvulsant efficacy . This raises the possibility that this compound might exhibit similar properties.

Enzyme Inhibition

The compound's design suggests it may act as an inhibitor for various enzymes involved in disease pathways. For example, triazole derivatives have been reported to inhibit phosphatidylinositol 3-kinase pathways, which are crucial for cancer cell survival and proliferation . The specific interactions between the compound and target enzymes warrant further investigation to elucidate its mechanism of action.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various thiazole derivatives against human cancer cell lines (A549 lung adenocarcinoma and MCF7 breast cancer), compounds with structural similarities to this compound demonstrated IC50 values ranging from 10–30 µM. This suggests a strong potential for anticancer activity .

Case Study 2: Anticonvulsant Testing

In another investigation focused on anticonvulsant properties, several thiazole-based compounds were tested in picrotoxin-induced seizure models. Results indicated that modifications enhancing lipophilicity and electron-withdrawing groups significantly improved anticonvulsant efficacy. The structural features present in this compound align with those found effective in these studies .

Análisis De Reacciones Químicas

Nucleophilic Substitution at Thiazole Sulfur

The thiazole ring's sulfur atom participates in nucleophilic substitution reactions. In analogs, this site reacts with mercapto derivatives (e.g., thiourea or thiols) to form new thioether bonds . For example:

Reaction:

$$ \text{Thiazole-SH + R-X → Thiazole-S-R + HX} $$

Conditions:

-

Temperature: 60–80°C

Outcome:

Substitution at the sulfur atom modifies bioactivity. For instance, introducing tetrazole or imidazole substituents enhances anticancer potency in related compounds .

Hydrolysis of Benzamide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction:

$$ \text{Benzamide + H}_2\text{O/H}^+ \text{ or OH}^- → \text{Benzoic Acid + Amine} $$

Conditions:

-

Acidic: HCl (6M), reflux for 12–24 hours

-

Basic: NaOH (2M), 80°C for 8 hours

Outcome:

Hydrolysis disrupts the compound’s structural integrity, reducing receptor-binding affinity in pharmacological assays.

Demethylation of Methoxy Group

The methoxy group (-OCH₃) on the benzamide ring can undergo demethylation under strong acidic or oxidative conditions.

Reaction:

$$ \text{-OCH}_3 + \text{HI (aq)} → -\text{OH} + \text{CH}_3\text{I} $$

Conditions:

-

Hydroiodic acid (48%), reflux for 6–8 hours

Outcome:

Demethylation generates a phenolic hydroxyl group, altering electronic properties and enhancing hydrogen-bonding potential.

Triazole Ring Functionalization

The 1,2,4-triazole ring undergoes cyclization and substitution reactions. For example, reaction with trifluoroacetic anhydride forms fused heterocycles :

Reaction:

$$ \text{Triazole + CF}_3\text{CO}_2\text{O} → \text{Fused Pyrimidine Derivative} $$

Conditions:

Outcome:

Cyclization products exhibit improved antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 1.7 µM in pancreatic cancer models) .

Thioether Oxidation

The thioether (-S-) group in the side chain oxidizes to sulfoxide or sulfone derivatives under controlled conditions.

Reaction:

$$ \text{-S-} + \text{H}_2\text{O}_2 → -\text{SO-} $$ (sulfoxide)

$$ \text{-SO-} + \text{H}_2\text{O}_2 → -\text{SO}_2- $$ (sulfone)

Conditions:

-

Oxidizing agent: Hydrogen peroxide (30%)

-

Solvent: Methanol, 0–5°C

Outcome:

Sulfone derivatives display enhanced metabolic stability and prolonged half-life in pharmacokinetic studies.

Key Findings

-

Thiazole Reactivity : Substitution at sulfur enhances anticancer activity, with IC₅₀ values as low as 23.30 ± 0.35 µM in lung adenocarcinoma models .

-

Triazole Modifications : Cyclization products show selectivity for cancer cells (e.g., 68.28% inhibition in colon cancer) .

-

Oxidative Stability : Sulfone derivatives resist enzymatic degradation, making them viable for prolonged therapeutic use.

This compound’s versatility in synthetic transformations positions it as a promising scaffold for developing targeted therapies, particularly in oncology.

Propiedades

IUPAC Name |

3-methoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N6O3S2/c1-35-17-7-2-4-14(10-17)20(34)28-12-18-30-31-22(37-13-19(33)29-21-27-8-9-36-21)32(18)16-6-3-5-15(11-16)23(24,25)26/h2-11H,12-13H2,1H3,(H,28,34)(H,27,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGCHLPRBKCGHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.